Chlorine37

概要

説明

Chlorine37 is a radioactive isotope of chlorine that has been widely used in scientific research applications. It is produced by bombarding stable chlorine with neutrons in a nuclear reactor. Chlorine37 has a half-life of 30.2 days and emits beta particles during decay.

科学的研究の応用

Chlorine37 has been used in a variety of scientific research applications. It is commonly used as a tracer in environmental studies, such as groundwater flow and nutrient cycling. Chlorine37 has also been used in studies of ocean circulation and sediment transport. In addition, Chlorine37 has been used in studies of plant uptake of nutrients and the movement of nutrients through soil.

作用機序

Chlorine37 emits beta particles during decay, which can be detected using various methods such as liquid scintillation counting or gamma spectroscopy. The beta particles emitted by Chlorine37 can be used to track the movement of the isotope in various systems, such as groundwater or plant tissues.

Biochemical and Physiological Effects:

Chlorine37 does not have any known biochemical or physiological effects on living organisms. It is considered to be a safe isotope for use in scientific research.

実験室実験の利点と制限

One advantage of using Chlorine37 in lab experiments is its relatively long half-life of 30.2 days. This allows for longer-term studies to be conducted without the need for frequent isotope replenishment. Additionally, Chlorine37 is relatively easy to detect using standard laboratory equipment.

One limitation of using Chlorine37 in lab experiments is its relatively low abundance in nature. This can make it difficult and expensive to obtain large quantities of the isotope for use in experiments. Additionally, the beta particles emitted by Chlorine37 can be stopped by relatively thin materials, which can limit the depth of penetration in certain systems.

将来の方向性

There are many potential future directions for research involving Chlorine37. One area of interest is the use of Chlorine37 as a tracer in studies of nutrient cycling in agricultural systems. Another area of interest is the use of Chlorine37 in studies of carbon sequestration in soils. Additionally, there is potential for the use of Chlorine37 in medical imaging and cancer treatment. Overall, Chlorine37 is a versatile isotope with many potential applications in scientific research.

特性

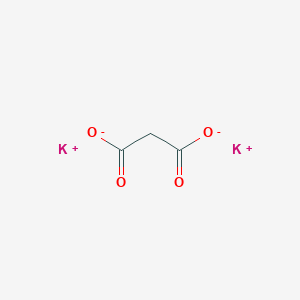

CAS番号 |

13981-73-2 |

|---|---|

製品名 |

Chlorine37 |

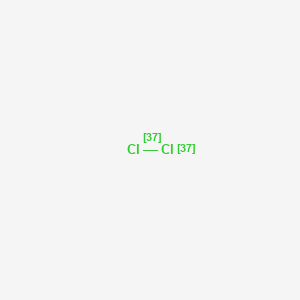

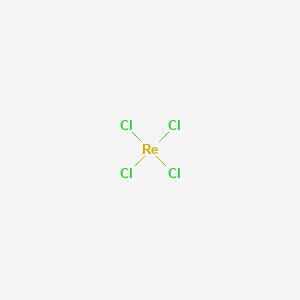

分子式 |

Cl2 |

分子量 |

73.931805 g/mol |

InChI |

InChI=1S/Cl2/c1-2/i1+2,2+2 |

InChIキー |

KZBUYRJDOAKODT-XPULMUKRSA-N |

異性体SMILES |

[37Cl][37Cl] |

SMILES |

ClCl |

正規SMILES |

ClCl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)